6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a bromophenyl group and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne. This step is often catalyzed by copper (Cu) to facilitate the cycloaddition reaction.
Formation of the Pyrimidine Ring: The triazole intermediate is then subjected to further cyclization with a suitable precursor to form the pyrimidine ring. This step may involve the use of strong acids or bases to promote the cyclization.
Introduction of Substituents: The final step involves the introduction of the bromophenyl and methoxyphenyl groups through substitution reactions. These reactions typically require the use of palladium (Pd) catalysts and appropriate ligands to facilitate the coupling of the substituents to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, using reagents like boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the bromophenyl group can yield phenyl derivatives.
Scientific Research Applications
6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It has shown promise in preliminary studies as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with diverse applications.
Mechanism of Action
The mechanism of action of 6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and G-protein-coupled receptors (GPCRs). These interactions can modulate the activity of these targets, leading to therapeutic effects.
Pathways Involved: The compound can influence multiple signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazolopyrimidines, such as 6-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one and 6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-26-15-8-6-14(7-9-15)24-17-16(21-22-24)18(25)23(11-20-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQXCBDMODQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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